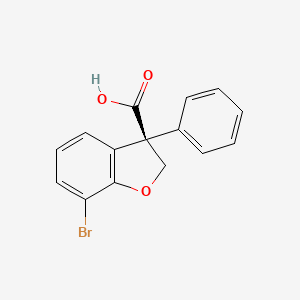

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Description

Properties

CAS No. |

918304-67-3 |

|---|---|

Molecular Formula |

C15H11BrO3 |

Molecular Weight |

319.15 g/mol |

IUPAC Name |

(3R)-7-bromo-3-phenyl-2H-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C15H11BrO3/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)/t15-/m1/s1 |

InChI Key |

WWQZWICXENJNKC-OAHLLOKOSA-N |

Isomeric SMILES |

C1[C@](C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: One-Pot Synthesis via Electrophilic Aromatic Substitution

This method utilizes electrophilic aromatic substitution to introduce the bromo group into the benzofuran structure. The general steps include:

Starting Materials : Phenylacetylene and 2-bromophenol.

Reagents : Bromine or N-bromosuccinimide (NBS) as the brominating agent.

-

- The reaction is typically conducted in a solvent such as dichloromethane or acetonitrile under reflux conditions.

- The phenylacetylene reacts with the bromo group to form the desired benzofuran structure.

Yield : This method has been reported to give moderate yields (around 50-70%) depending on reaction conditions.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that enhances reaction rates and yields through rapid heating.

Starting Materials : 2-hydroxybenzaldehyde and phenylacetic acid.

-

- The reactants are mixed in a suitable solvent and subjected to microwave irradiation.

- This method significantly reduces reaction time compared to traditional heating methods.

Yield : Reports suggest yields exceeding 80%, making it a favorable option for large-scale synthesis.

Method 3: Multi-Step Synthesis via Grignard Reagent

This method involves the formation of a Grignard reagent, which is then reacted with a suitable electrophile.

Starting Materials : Bromobenzene and magnesium turnings.

-

- A Grignard reagent is formed by reacting bromobenzene with magnesium in dry ether.

- This reagent is subsequently reacted with carbon dioxide to form the carboxylic acid.

Yield : This multi-step process can yield high purity products but may require extensive purification steps.

Method 4: Catalytic Hydrogenation

Catalytic hydrogenation can also be employed to reduce intermediates formed during the synthesis of the target compound.

Starting Materials : Intermediate compounds from previous methods.

-

- Hydrogen gas is introduced in the presence of a catalyst such as palladium on carbon.

Yield : This method can provide high yields of the reduced product, enhancing overall efficiency when combined with other methods.

Summary of Preparation Methods

| Method | Starting Materials | Yield (%) | Key Features |

|---|---|---|---|

| One-Pot Synthesis | Phenylacetylene, 2-bromophenol | 50-70 | Simple setup, moderate yield |

| Microwave-Assisted Synthesis | 2-Hydroxybenzaldehyde, phenylacetic acid | >80 | Fast reaction times |

| Multi-Step via Grignard | Bromobenzene, magnesium | High | High purity but complex |

| Catalytic Hydrogenation | Intermediates | High | Enhances yield from previous steps |

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. For instance, derivatives of benzofuran have shown significant activity against Staphylococcus aureus, a common bacterial pathogen. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5.2 to 933.4 μM, demonstrating their potential as antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | MIC (μM) | MBC (μM) | Activity Type |

|---|---|---|---|

| 2.17 | 10.1 | 20.2 | Bactericidal |

| 2.18 | 10.6 | 21.2 | Bactericidal |

| Reference Drug (Ciprofloxacin) | 4.7 | 9.6 | Bactericidal |

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that benzofuran derivatives can inhibit pro-inflammatory cytokines, which may have implications for treating inflammatory diseases . This suggests a dual role in both antibacterial and anti-inflammatory applications.

Plant Biology

2.1 Abiotic Stress Resistance

This compound has been explored as a potential agent to enhance plant resistance to abiotic stresses such as drought and salinity. Research indicates that this compound can modulate stress response pathways in plants, leading to improved growth and yield under adverse conditions .

Table 2: Effects on Plant Growth Under Stress Conditions

| Treatment | Growth Rate (%) | Stress Type |

|---|---|---|

| Control | 100 | None |

| Compound Applied | 120 | Drought |

| Compound Applied | 110 | Salinity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. Modifications to the benzofuran structure can significantly affect its biological activity.

Key Findings:

- The presence of halogen substituents enhances antibacterial activity.

- Alterations in the phenyl group can lead to increased efficacy against specific bacterial strains.

Table 3: SAR Analysis of Benzofuran Derivatives

| Modification | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antibacterial activity |

| Phenyl Group Variation | Variable effects on MIC values |

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzofuran scaffold significantly influence physicochemical properties. Key comparisons include:

Halogen Substituents

- 7-Bromo vs. 7-Fluoro Analogs :

The 7-fluoro analog (CAS 1464926-20-2, C₇H₅F₃O₃ ) replaces bromine with fluorine, reducing molecular weight (≈196.1 g/mol) and lipophilicity (logP likely lower due to fluorine’s electronegativity). Bromine’s larger atomic radius and polarizability may enhance membrane permeability but increase metabolic stability compared to fluorine .

Aromatic vs. Aliphatic Substituents

- 3-Phenyl vs. The carboxylic acid moiety further differentiates the target compound by introducing acidity (pKa ≈ 2–4), enabling salt formation and enhanced solubility in basic conditions .

Anticancer Activity

- Benfur () : A synthetic benzofuran lignan (C₁₆H₁₆N₂O₅ , MW 316.32) with a carboxyvinyl group and methoxyphenyl substituent exhibits potent anticancer effects via G2/M cell cycle arrest and NF-κB inhibition. The target compound’s bromine and phenyl groups may similarly enhance cytotoxicity, though its lack of a methoxy or carboxyvinyl group could alter its mechanism .

Receptor Interactions

- 3S configurations) in β-hydroxylated dihydro-benzofuran derivatives influences opioid receptor selectivity.

Structural and Functional Data Table

Key Findings and Implications

Halogen Effects : Bromine’s lipophilicity may enhance the target compound’s bioavailability compared to fluorine analogs, though at the cost of increased molecular weight .

Aromatic vs. Polar Groups : The phenyl group’s bulkiness could improve binding to hydrophobic protein pockets, while the carboxylic acid enables solubility adjustments for drug formulation .

Activity Prediction : Based on Benfur’s anticancer effects, the target compound’s bromine and phenyl groups may favor similar mechanisms, though further experimental validation is needed .

Biological Activity

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 318.165 g/mol. Its structure features a benzofuran core with a bromine atom and a phenyl group, which contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| (3R)-7-Bromo... | S. aureus ATCC 25923 | 0.98 |

| (3R)-7-Bromo... | S. aureus ATCC 43300 (MRSA) | <1.00 |

| (3R)-7-Bromo... | E. coli | Inactive |

These results demonstrate significant antibacterial activity, indicating potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards lung adenocarcinoma cells (A549) and melanoma cells (A375).

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | <10 | Significant inhibition |

| A375 | 5.7 | Moderate inhibition |

| Hela | No significant effect | Non-cytotoxic |

The compound's selectivity suggests it may be a promising candidate for targeted cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in various human cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study: Brine Shrimp Assay

In a brine shrimp lethality assay, the compound demonstrated an LC50 value indicative of its cytotoxic potential:

| Assay Type | LC50 (μg/mL) |

|---|---|

| Brine Shrimp | 36 |

This result supports the compound's potential use in further pharmacological studies .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific protein targets involved in cell proliferation and survival pathways.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can confirm the benzofuran scaffold and bromine/aryl substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrO).

- X-ray Diffraction : Resolves stereochemical ambiguities and crystal packing effects .

- HPLC-PDA : Assesses purity (>95% as per industrial standards) and detects byproducts .

How should researchers address contradictory data in reaction yields when using different brominating agents?

Advanced Research Question

Contradictions may arise from reagent reactivity (e.g., electrophilic vs. radical bromination) or solvent effects. For example:

- Electrophilic Bromination (e.g., NBS): Favors aromatic substitution but may lead to diastereomer formation.

- Radical Bromination : Useful for allylic/benzylic positions but requires strict temperature control.

| Brominating Agent | Typical Yield (%) | Key Side Products | Conditions |

|---|---|---|---|

| N-Bromosuccinimide | 60–75 | Dibrominated isomers | DCM, RT |

| Br/FeCl | 40–55 | Oxidized byproducts | 0–5°C |

Optimization via Design of Experiments (DoE) is advised, with in-situ monitoring (e.g., FTIR) to track intermediate formation .

What are the challenges in maintaining the compound’s stability during storage?

Basic Research Question

The compound is prone to degradation via:

- Hydrolysis : The carboxylic acid group may react with moisture.

- Light-Induced Decomposition : Bromine substituents increase photosensitivity.

Q. Mitigation Strategies :

- Store under inert gas (N/Ar) at –20°C in amber vials.

- Use desiccants (e.g., molecular sieves) and avoid aqueous buffers unless immediately prior to use .

How to design experiments to study the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

Q. Example Protocol :

Combine 1 eq. target compound, 1.2 eq. boronic acid, 5 mol% Pd catalyst, and 2 eq. base in THF/HO (4:1).

Heat at 80°C for 12 h under N.

Purify via silica gel chromatography.

How can computational modeling aid in predicting the compound’s biological interactions?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target proteins. Key steps:

Ligand Preparation : Optimize geometry using Gaussian at the B3LYP/6-31G* level.

Protein Selection : Retrieve structures from PDB (e.g., enzymes with benzofuran-binding pockets).

Binding Site Analysis : Identify hydrophobic pockets compatible with the bromophenyl group.

Results should be validated with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between predicted and observed activities .

What are the limitations of current synthetic protocols for scaling up production?

Advanced Research Question

- Low Yields in Stereoselective Steps : Asymmetric catalysis often requires expensive ligands (e.g., BINAP).

- Purification Challenges : Column chromatography is impractical for large batches.

Q. Solutions :

- Switch to continuous flow reactors for improved heat/mass transfer .

- Explore crystallization-induced asymmetric transformation (CIAT) to enhance enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.